ethyl 4-[1',3',4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate
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Overview
Description
Ethyl 4-[1’,3’,4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-5-yl]benzoate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1’,3’,4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-5-yl]benzoate typically involves a multi-step process. One common method involves the condensation of alkyl methyl ketones with dimethyl oxalate to form 1,6-dialkyl-substituted 1,3,4,6-tetraoxohexanes . This is followed by the reaction of ethyl acetate with diethyl oxalate and methyl acetate to produce the mixed diester of 3,4-dioxo-1,6-hexanedioic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1’,3’,4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[1’,3’,4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-5-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-[1’,3’,4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[1’,3’,4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-5-yl]benzoate can be compared with other similar compounds, such as:
1,3,4,6-Tetraoxohexanes: These compounds share a similar tetraoxo structure but differ in their terminal substituents.
Pyrrolo[3,4-f]isoindole Derivatives: These compounds have a similar spiro structure but differ in their functional groups and substituents.
The uniqueness of ethyl 4-[1’,3’,4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-5-yl]benzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H23NO7 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
ethyl 4-[1',3',4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate |
InChI |
InChI=1S/C31H23NO7/c1-2-38-30(37)19-13-15-20(16-14-19)32-28(35)24-23(17-12-18-8-4-3-5-9-18)39-31(25(24)29(32)36)26(33)21-10-6-7-11-22(21)27(31)34/h3-17,23-25H,2H2,1H3/b17-12+ |
InChI Key |
XIGLDBCHPWVDID-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(OC4(C3C2=O)C(=O)C5=CC=CC=C5C4=O)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(OC4(C3C2=O)C(=O)C5=CC=CC=C5C4=O)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
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